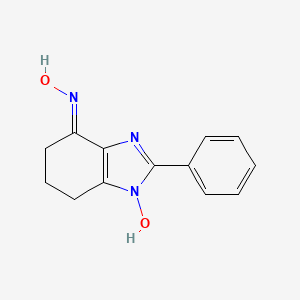
N-(4-chlorobenzylidene)-4-phenyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzylidene)-4-phenyl-1-piperazinamine, commonly known as 4-Cl-PVP, is a synthetic cathinone that belongs to the class of novel psychoactive substances (NPS). It is a designer drug that has gained popularity in recent years due to its stimulant effects. The chemical structure of 4-Cl-PVP is similar to other cathinones such as MDPV, α-PVP, and α-PHP.
Mechanism of Action
The mechanism of action of 4-Cl-PVP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in extracellular dopamine levels, which results in the stimulant effects of the drug. Additionally, 4-Cl-PVP has been found to bind to the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of 4-Cl-PVP has been associated with several biochemical and physiological effects. These effects include increased heart rate, elevated blood pressure, increased body temperature, and decreased appetite. Prolonged use of 4-Cl-PVP can lead to adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Cl-PVP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the effects of dopamine on the central nervous system. However, the use of 4-Cl-PVP in lab experiments is limited by its potential for abuse and its adverse effects on human health.
Future Directions
There are several future directions for research on 4-Cl-PVP. One area of research is the development of new synthetic cathinones that have fewer adverse effects on human health. Another area of research is the study of the long-term effects of 4-Cl-PVP on the brain and behavior. Finally, research could focus on the development of new treatments for addiction to synthetic cathinones such as 4-Cl-PVP.
In conclusion, 4-Cl-PVP is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. It acts as a potent dopamine reuptake inhibitor and has been used in scientific research to study the effects of dopamine on the central nervous system. However, the use of 4-Cl-PVP is limited by its potential for abuse and its adverse effects on human health. Future research could focus on the development of new synthetic cathinones that have fewer adverse effects and the study of the long-term effects of 4-Cl-PVP on the brain and behavior.
Synthesis Methods
The synthesis of 4-Cl-PVP is a complex process that involves several steps. The first step is the preparation of 4-chlorobenzaldehyde by reacting 4-chlorobenzyl chloride with sodium hydroxide. The second step is the condensation of 4-chlorobenzaldehyde with 4-phenyl-1,2,3,6-tetrahydropyridine to form 4-(4-chlorobenzylidene)-4-phenyl-1,2,3,6-tetrahydropyridine. The final step involves the conversion of 4-(4-chlorobenzylidene)-4-phenyl-1,2,3,6-tetrahydropyridine to 4-Cl-PVP by reacting it with piperazine in the presence of a catalyst.
Scientific Research Applications
4-Cl-PVP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of 4-Cl-PVP, such as increased alertness, euphoria, and energy.
properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWQVJVZQYBKN-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)


![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)





![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)